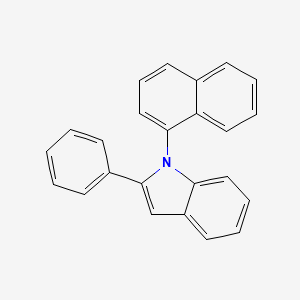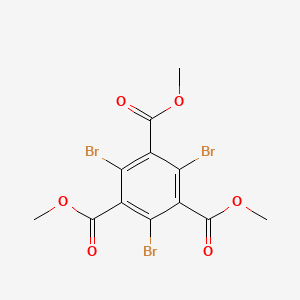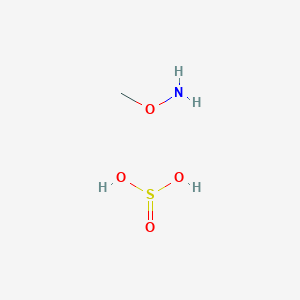![molecular formula C22H19Cl3F3NO B15157625 2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)
2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a trifluoromethyl-substituted phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzophenone with trifluoromethylbenzyl chloride in the presence of a base, followed by a hydroxylation step to introduce the hydroxyethyl group. The final step involves the formation of the azanium chloride salt through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 4-Fluorophenol
- 3-Chloro-2-fluorophenol
- 2-Fluorophenol
- 4-Fluoroaniline
Uniqueness
What sets 2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride apart is its unique combination of chlorinated and trifluoromethyl-substituted phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
Molecular Formula |
C22H19Cl3F3NO |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
[2,2-bis(4-chlorophenyl)-2-hydroxyethyl]-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C22H18Cl2F3NO.ClH/c23-19-8-4-16(5-9-19)21(29,17-6-10-20(24)11-7-17)14-28-13-15-2-1-3-18(12-15)22(25,26)27;/h1-12,28-29H,13-14H2;1H |
InChI Key |
ZADUYKXVJYLICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[NH2+]CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone O-propyloxime](/img/structure/B15157548.png)
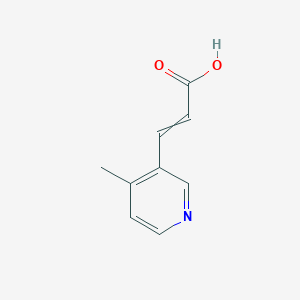
![4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)
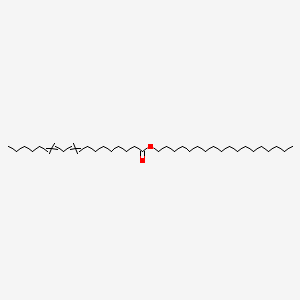
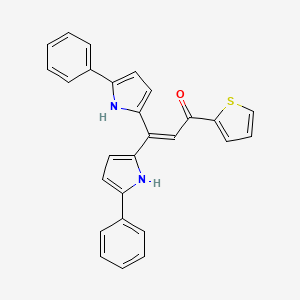
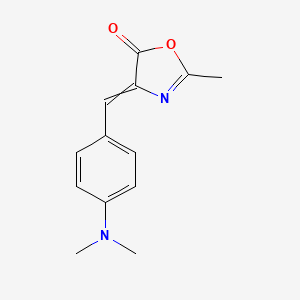
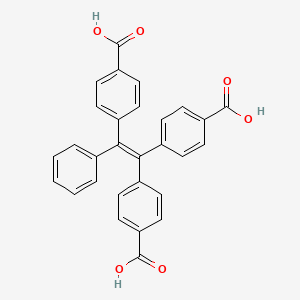
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)

